4-Cyclooctene-1-carboxaldehyde
Overview
Description
4-Cyclooctene-1-carboxaldehyde is a chemical compound that belongs to the family of cycloalkenes. It is a colorless liquid with a pungent odor and is widely used in scientific research applications.
Mechanism Of Action
The mechanism of action of 4-Cyclooctene-1-carboxaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new bonds. It may also act as a reducing agent in some reactions, donating electrons to other molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Cyclooctene-1-carboxaldehyde. However, it is not recommended for drug usage due to its potential toxicity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Cyclooctene-1-carboxaldehyde in lab experiments is its high reactivity, which makes it useful in organic synthesis. However, its potential toxicity and pungent odor make it difficult to handle and require proper safety precautions.
Future Directions
There are several future directions for the use of 4-Cyclooctene-1-carboxaldehyde in scientific research. One potential direction is the development of new cyclooctene-based ligands and polymers for use in various applications such as catalysis and drug delivery. Another direction is the investigation of the mechanism of action of 4-Cyclooctene-1-carboxaldehyde to better understand its reactivity and potential applications.
Conclusion:
In conclusion, 4-Cyclooctene-1-carboxaldehyde is a useful chemical compound in scientific research applications. Its high reactivity makes it useful in organic synthesis, and it has potential applications in the development of new ligands and polymers. However, its potential toxicity and pungent odor require proper safety precautions when handling. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-Cyclooctene-1-carboxaldehyde can be achieved through the oxidation of 4-cyclooctene using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by distillation.
Scientific Research Applications
4-Cyclooctene-1-carboxaldehyde is widely used in scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as cyclooctene-based ligands, cyclooctene-based polymers, and cyclooctene-based drugs. It is also used as a reagent in organic synthesis to introduce the cyclooctene moiety into a molecule.
properties
IUPAC Name |
cyclooct-4-ene-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQUNYFSOGSFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336938 | |
Record name | 4-Cyclooctene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclooctene-1-carboxaldehyde | |
CAS RN |
19835-69-9 | |
Record name | 4-Cyclooctene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclooctene-1-carboxyldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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